

Elvitegravir mechanism of action integrase inhibition

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Compound Focus: Elvitegravir

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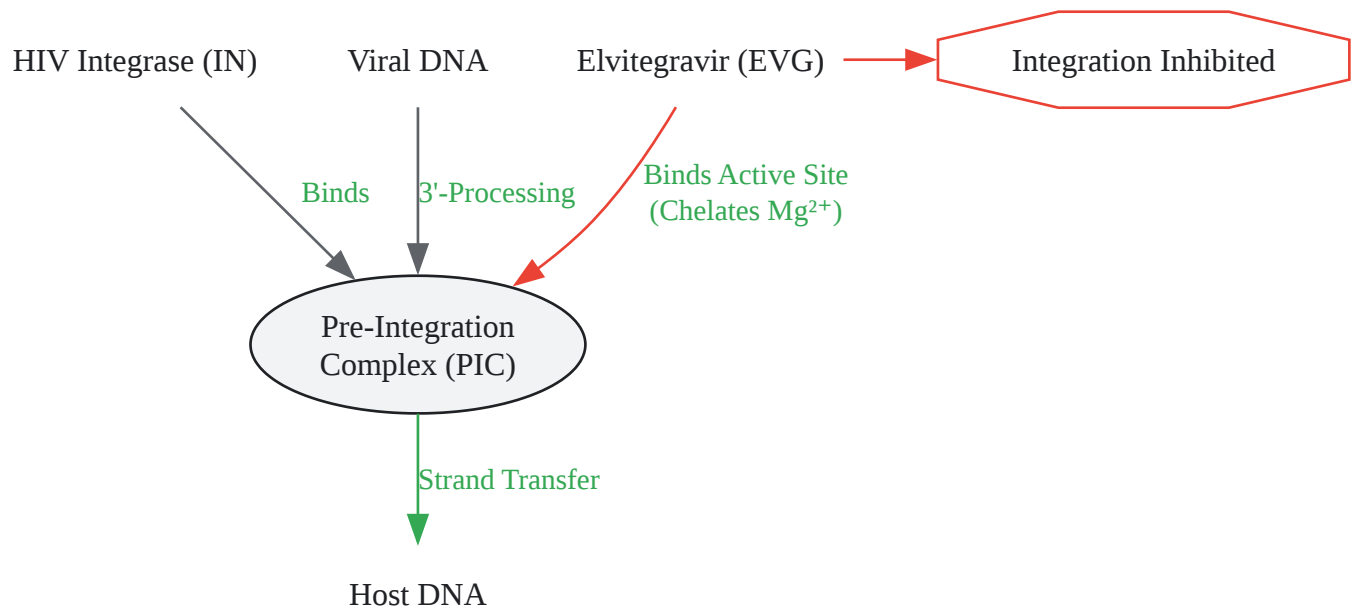
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Molecular Mechanism of Action

The integrase enzyme performs a critical function in the HIV life cycle: inserting the viral cDNA into the host cell's DNA, a step essential for viral replication [1] [2]. This process involves a metal-dependent catalytic mechanism within an RNase H-like domain [3].

Elvitegravir specifically inhibits the **strand transfer step** [4]. Its chemical structure features a core motif that mimics the viral DNA ends and a **β -hydroxy-ketone group** that chelates the two divalent magnesium ions (Mg^{2+}) in the integrase active site [5] [4] [6]. By binding to these metal ions, **elvitegravir** physically blocks the enzyme from performing the nucleophilic attack on the host DNA, thereby halting the integration process [3].

The diagram below illustrates this competitive inhibition mechanism.



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Structural Activity Relationship (SAR) and Selectivity

Elvitegravir's structure can be divided into key regions that correlate with its function [6]:

- **Metal Chelating Triad**: The core **β -hydroxy-ketone group** is essential for coordinating the two Mg^{2+} ions in the active site.
- **Hydrophobic Benzyl Group**: This moiety fits into a **hydrophobic pocket** within the integrase, providing binding affinity and specificity.
- **Halogenated Aromatic Ring**: The **3-chloro-2-fluorophenyl** group contributes to optimal binding interactions and metabolic stability.

While effective, this mechanism can have off-target effects. Due to evolutionary and structural similarities between HIV integrase and the human **RAG1 protein** (critical for V(D)J recombination in immune cells), **elvitegravir** can impair RAG function at high concentrations. It inhibits RAG-mediated binding, cleavage, and hairpin formation, which may pose a potential risk to the immune system [5].

Key Experimental Evidence and Data

The inhibitory action of **elvitegravir** has been validated through various experimental approaches, from computational modeling to cell-based assays.

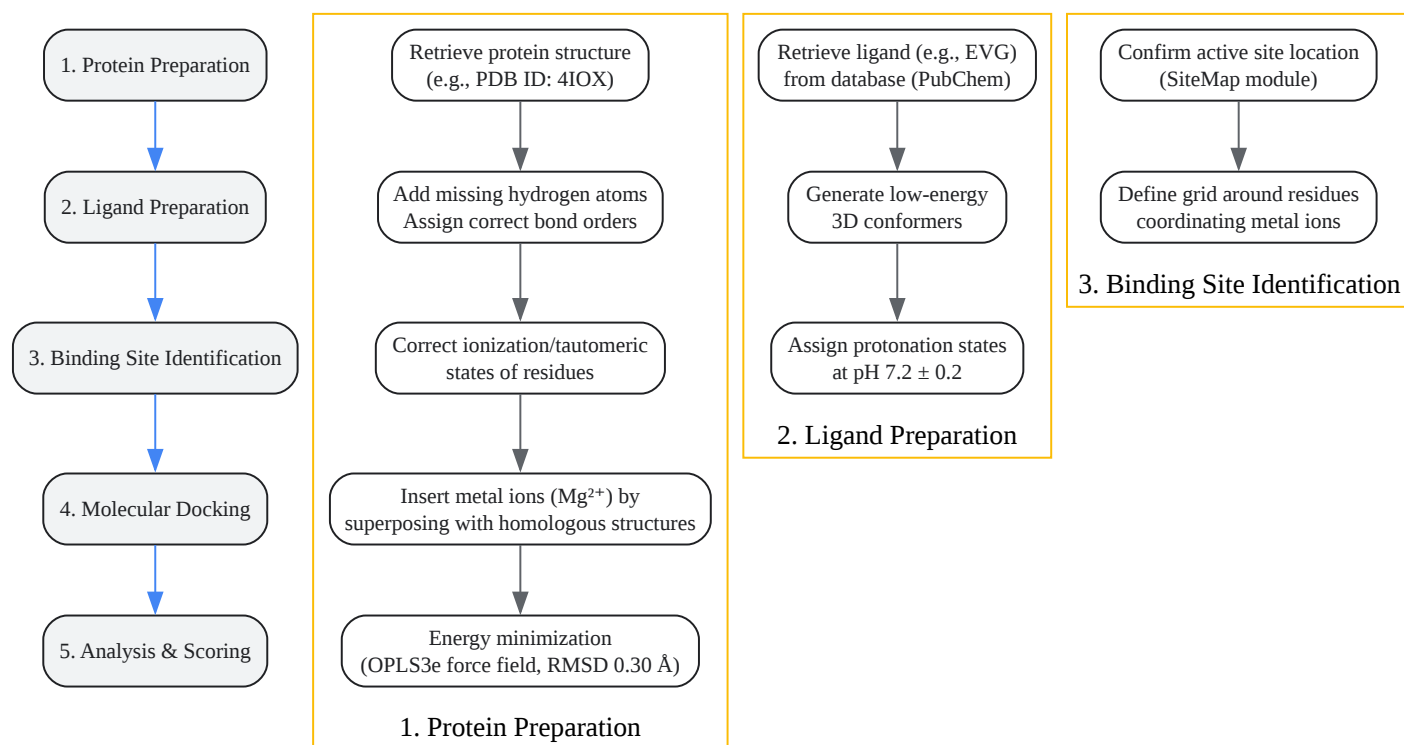
In-Silico and In-Vitro Profiling

The table below summarizes key experimental data that characterizes **elvitegravir**'s integrase inhibition.

Assay Type	Experimental Detail	Key Finding/Result
Molecular Docking [3]	Docking of EVG into RNase H-like domain of HSV-1 UL15 & HCMV UL89; Schrodinger Glide (XP mode).	EVG binds active site, blocking metal ions (Mg^{2+}); similar mechanism to HIV integrase inhibition.
Antiviral Activity (CPE assay) [3]	Cytopathic effect (CPE) inhibition assay; Vero cells, HSV-1/HSV-2 (10 TCID ₅₀ viral challenge).	Effective control of HSV-1 & HSV-2 infections at concentrations as low as 1.6 µg/mL .
Gene Expression (RT-PCR) [3]	RT-PCR analysis of viral gene expression; data analyzed via $2^{-\Delta\Delta Ct}$ Livak method.	Most effective drug tested in reducing viral gene expression (fold reduction not specified).
RAG1 Inhibition (BLI) [5]	Biolayer Interferometry (BLI) with biotinylated RAG1 central domain.	Binds RAG1 central domain with equilibrium dissociation constant (Kd) of 32.53 ± 2.9 µM .
RAG Cleavage Assay [5]	Incubation of purified core RAG proteins with RSS DNA and EVG.	Inhibited RAG-mediated cleavage at concentrations as low as 50 µM .

Detailed Experimental Protocol: Docking Studies

The following workflow outlines a standard methodology for *in-silico* analysis of **elvitegravir**'s binding mechanism, as described in the search results [3].



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Clinical and Pharmacological Context

Elvitegravir is used for treating HIV-1 infection in adults, always in combination with other antiretroviral agents [7]. It is available as a single-agent pill (Vitekta) and in fixed-dose combinations like Genvoya and Stribild [7].

- **Metabolism and Drug Interactions:** **Elvitegravir** is metabolized primarily by the liver enzyme **CYP3A** and secondarily by **UGT1A1/3** [7]. Its pharmacokinetic profile makes it suitable for once-daily dosing when pharmacologically "boosted" with agents like **cobicistat**, which inhibits CYP3A and increases **elvitegravir** levels [2]. A key clinical consideration is that co-administration with strong

CYP3A inducers is contraindicated as it can reduce **elvitegravir** concentrations and lead to treatment failure [7].

- **Place Among INSTIs:** **Elvitegravir** is considered a first-generation INSTI. While highly effective, it has a **lower genetic barrier to resistance** compared to second-generation INSTIs like dolutegravir and bictegravir. Single mutations can confer resistance, and there is a known potential for cross-resistance with raltegravir [2].

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